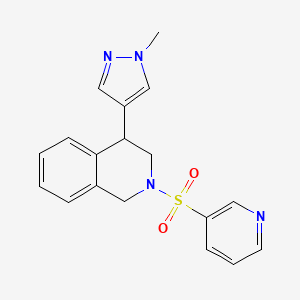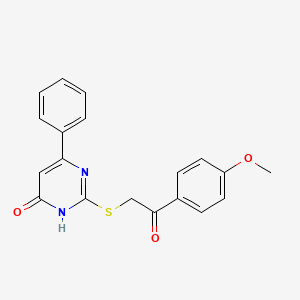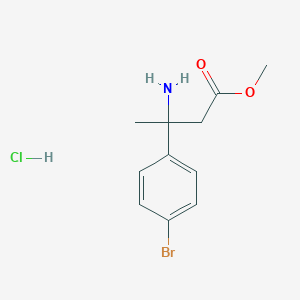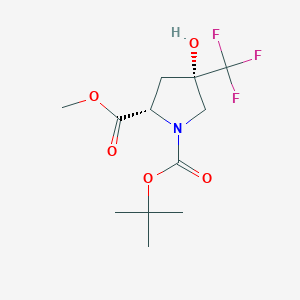
4-(1-methyl-1H-pyrazol-4-yl)-2-(pyridin-3-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-methyl-1H-pyrazol-4-yl)-2-(pyridin-3-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.43. The purity is usually 95%.
BenchChem offers high-quality 4-(1-methyl-1H-pyrazol-4-yl)-2-(pyridin-3-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-methyl-1H-pyrazol-4-yl)-2-(pyridin-3-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticonvulsant Activity
Research into the anticonvulsant properties of pyrazolo and isoquinoline derivatives, which are structurally related to 4-(1-methyl-1H-pyrazol-4-yl)-2-(pyridin-3-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline, has been conducted. These studies focused on developing novel compounds and evaluating their anticonvulsant effects. Such research contributes to the exploration of new treatments for convulsive disorders (Paronikyan et al., 2004).
Antimicrobial and Antifungal Activity
Studies have been conducted on novel quinoline derivatives bearing pyrazoline and pyridine analogs, which have shown promising antibacterial and antifungal activities. These derivatives have been tested against various bacterial and fungal strains, demonstrating their potential as effective antimicrobial agents (Desai et al., 2016).
Antimalarial Potential
The synthesis of quinoline-pyrazolopyridine derivatives has been explored for their antimalarial potential. These compounds have been tested in vitro and in vivo for their effectiveness against Plasmodium falciparum, a parasite causing malaria. The research aims to develop new antimalarial drugs, highlighting the significance of these derivatives in combating malaria (Saini et al., 2016).
Electroluminescence in OLEDs
Research has been conducted on the use of iridium(III) complexes, involving pyrazol-pyridine ligands, for organic light-emitting diodes (OLEDs). These complexes, which can be related to the compound , have shown high efficiency and are promising for applications in display technologies (Su et al., 2021).
Antioxidant Properties in Lubricating Grease
Studies on quinolinone derivatives as antioxidants in lubricating greases have been carried out. These derivatives exhibit potential for reducing oxidation in lubricating greases, thereby extending their operational life (Hussein et al., 2016).
特性
IUPAC Name |
4-(1-methylpyrazol-4-yl)-2-pyridin-3-ylsulfonyl-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-21-11-15(9-20-21)18-13-22(12-14-5-2-3-7-17(14)18)25(23,24)16-6-4-8-19-10-16/h2-11,18H,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGBMQHFWOOMSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)S(=O)(=O)C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-[(E)-2-cyano-3-(2-methoxycarbonylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2391787.png)

![5-Methyl-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2391790.png)
![3-(2,5-Dimethoxyphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2391792.png)



![2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-(3-isopropylphenyl)acetamide](/img/structure/B2391802.png)
![1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-3-(2-methylpropanesulfonyl)piperidine](/img/structure/B2391803.png)


![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1H-indol-4-yl)methanone](/img/structure/B2391806.png)
![(Z)-2-Cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-N-(2H-triazol-4-ylmethyl)prop-2-enamide](/img/structure/B2391807.png)